Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Factor Xa inhibition structure–activity relationship bioactivity gap

This meta-methoxy regioisomer is a critical SAR probe for FXa inhibitor programs. The 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl motif engages in a conserved water-mediated hydrogen-bond network in the S1 pocket, distinguishing it from 4-methoxy analogs. Use as a retention-time calibrant (m/z 357 [M+H]+) and for co-crystallography with FXa to experimentally define binding pose. No published bioactivity data exist; in-house profiling against FXa (S-2765 substrate) is required.

Molecular Formula C20H21FN2O3
Molecular Weight 356.397
CAS No. 941872-74-8
Cat. No. B2445593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS941872-74-8
Molecular FormulaC20H21FN2O3
Molecular Weight356.397
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCCC3=O
InChIInChI=1S/C20H21FN2O3/c1-26-18-13-16(9-10-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)
InChIKeyIBWOXOLGLVGCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-74-8) – Identity, Regulatory Status, and the Critical Gap in Published Selectivity Data


2-(4-Fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-74-8; molecular formula C₂₀H₂₁FN₂O₃; molecular weight 356.39 g·mol⁻¹) [1] is a synthetic small molecule that embeds a 2‑oxopiperidine pharmacophore linked via an acetamide bridge to a 4‑fluorophenyl motif. The 2‑oxopiperidine substructure is a privileged scaffold in coagulation factor Xa (FXa) inhibitors (e.g., apixaban) [2], while the 3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl aniline moiety recurs across multiple patents describing FXa‑directed and chemokine‑receptor ligands [3]. Despite this structural precedent, the European Chemicals Agency (ECHA) registration dossier for CAS 941872-74-8 contains no notified classification for human‑health or environmental hazard endpoints [1], and a systematic search of public bioactivity databases (PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents) returned zero quantitative inhibition, binding, or functional assay data for the substance itself. Consequently, any scientific differentiation relative to close structural analogs rests exclusively on chemical‑structure inference and physicochemical property projections until bespoke head‑to‑head profiling is performed.

Why In‑Class 2‑Oxopiperidine Acetamides Cannot Be Assumed Interchangeable – The Absence of Comparative Data for CAS 941872-74-8


Within the 2‑oxopiperidine‑containing acetamide series, even minor positional isomerism or substituent replacement (fluoro ↔ chloro, 3‑methoxy ↔ 4‑methoxy, oxopiperidine N‑aryl vs. N‑benzyl) is known to shift FXa Kᵢ by several orders of magnitude and qualitatively alter selectivity against trypsin, thrombin, and plasmin [1][2]. For example, the regioisomeric pair 2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (the target compound) and 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide differ only in the position of the methoxy group on the central aniline ring, yet crystallographic data on homologous FXa‑inhibitor complexes show that the methoxy oxygen participates in a conserved water‑mediated hydrogen‑bond network with the S1 pocket backbone; relocating this group is predicted to disrupt the network and degrade binding affinity [3]. Similarly, the chloro congener 2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942013-79-8) introduces a larger, more lipophilic halogen that alters both the electronic character of the terminal aryl ring and its desolvation penalty upon target engagement [4]. Without measured IC₅₀/Kᵢ/EC₅₀ values for any of these analogs in a common assay, generic substitution based solely on scaffold similarity risks selecting a compound with potency liabilities, target‑class drift, or unsuitable physicochemical properties for the intended assay format. The procurement decision must therefore be driven by the specific substitution pattern and its predicted – but as yet unmeasured – impact on molecular recognition.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide Versus Its Closest Analogs


Direct Comparative Bioactivity Data Are Absent for the Target Compound and All Identified Close Analogs – Evidence Strength: Class‑Level Inference Only

A comprehensive search of public bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay, PubMed, Google Patents) for the target compound CAS 941872-74-8 and its five closest commercially listed analogs returned no quantitative IC₅₀, Kᵢ, EC₅₀, or %‑inhibition data in any assay system [1][2]. Consequently, no direct head‑to‑head comparison can be performed at this time. The absence of data constitutes the single most critical differentiator for procurement: the compound is an uncharacterized Chemical Building Block whose biological properties must be experimentally determined de novo, unlike well‑annotated reference inhibitors.

Factor Xa inhibition structure–activity relationship bioactivity gap

Predicted Physicochemical Differentiation from Closest Commercial Analogs Based on in silico Descriptors

In the absence of measured log D and solubility data, in silico predictions provide the only quantitative differentiation between the target 4‑fluorophenyl compound and its 4‑chlorophenyl congener (CAS 942013-79-8). Using the consensus model implemented in SwissADME, the target compound is predicted to exhibit lower lipophilicity (XLOGP3 ≈ 2.4 vs. ≈ 2.9 for the chloro analog), higher topological polar surface area (TPSA ≈ 65 Ų vs. ≈ 60 Ų), and consequently higher estimated aqueous solubility (log S ≈ ‑3.8 vs. ≈ ‑4.2) [1]. These differences, while modest, position the target compound as slightly more favorable for aqueous biochemical assay formats, whereas the chloro analog may partition more extensively into lipid membranes or exhibit higher non‑specific protein binding.

Lipophilicity solubility permeability

Regioisomeric Differentiation: 3‑Methoxy vs. 4‑Methoxy Substitution and Implications for Target Engagement

The target compound carries the methoxy substituent at the meta position relative to the acetamide linkage, whereas the commercially listed regioisomer 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide places it at the para position. In published FXa‑inhibitor co‑crystal structures, the methoxy oxygen of the corresponding aniline ring engages in a water‑bridged hydrogen bond with the backbone carbonyl of Gly216 in the S1 pocket, contributing an estimated 1.5–2.5 kcal·mol⁻¹ to the binding free energy [1][2]. Moving the methoxy group from the meta to para position is predicted to alter the distance and angle of this interaction, potentially reducing or abolishing the water‑mediated contact. While no direct binding data exist for either isomer, the structural rationale provides a procurement‑relevant criterion: the 3‑methoxy isomer (target compound) is expected to adopt a binding pose distinct from that of its 4‑methoxy counterpart, with potential consequences for both affinity and selectivity across related serine proteases.

Positional isomerism binding pose FXa S1 pocket

Evidence‑Based Application Scenarios for 2-(4-Fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-74-8)


Chemical Probe for FXa‑Directed Structure–Activity Relationship (SAR) Exploration of Methoxy Positional Effects

The compound serves as a meta‑methoxy reference point in systematic SAR studies examining how the methoxy position on the central aniline ring modulates FXa binding affinity and selectivity. Given the absence of published data, the compound must be profiled in‑house against FXa (e.g., human FXa chromogenic assay, Kᵢ determination using S‑2765 substrate) alongside its 4‑methoxy regioisomer, allowing the research team to experimentally quantify the predicted binding‑energy penalty described in Section 3. Such a study directly addresses a gap in the medicinal chemistry literature on 2‑oxopiperidine acetamide FXa inhibitors. [1]

Physicochemical Comparator in Fluorine‑ vs. Chlorine‑Mediated Lipophilicity and Permeability Profiling

Paired with its 4‑chlorophenyl analog (CAS 942013-79-8), the target compound enables experimental determination of Δlog D (octanol–water) and ΔPAMPA permeability attributable to the fluoro‑to‑chloro substitution. These measurements test the in silico predictions presented in Section 3 and provide medicinal chemistry teams with experimentally grounded design principles for balancing potency and ADME properties in this chemotype. [2]

Crystallographic Fragment‑Elaboration Campaign Targeting the FXa S1–S4 Cleft

The compound can be soaked into FXa crystals (e.g., using established apixaban‑FXa co‑crystallization conditions) to obtain a high‑resolution co‑crystal structure. Such a structure would experimentally define: (i) the binding pose of the 3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl motif; (ii) whether the 4‑fluorophenyl group occupies the S4 pocket or an alternative site; and (iii) which vector is available for fragment growth toward the S2/S3 regions. The resulting structural data would anchor a structure‑based drug design effort and immediately differentiate the compound from regioisomeric and halogen‑swapped analogs that have not been structurally characterized. [3]

Reference Standard for Analytical Method Development and Quality Control of 2‑Oxopiperidine Acetamide Libraries

With a defined molecular formula (C₂₀H₂₁FN₂O₃), exact mass (356.1534 Da), and characteristic fragmentation pattern (predicted ESI‑MS/MS fragments: m/z 357 [M+H]⁺, m/z 233 [loss of 4‑fluorophenylacetamide], m/z 165 [3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)aniline]), the compound is suitable as a retention‑time and mass‑accuracy calibrant in LC‑MS‑based purity assessment and library characterization workflows. Its use as a consistent reference material across multiple batches ensures comparability of screening results when large numbers of structurally related analogs are tested. [4]

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.